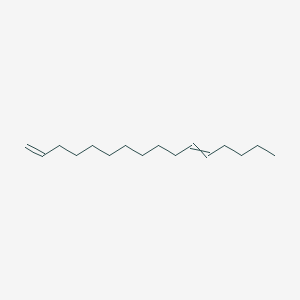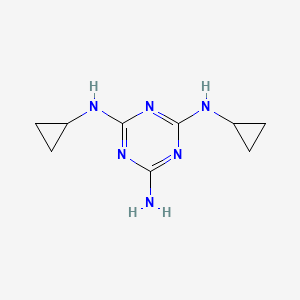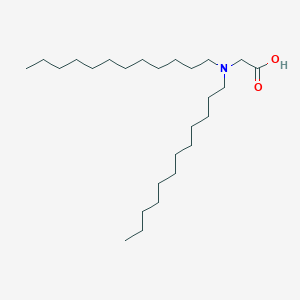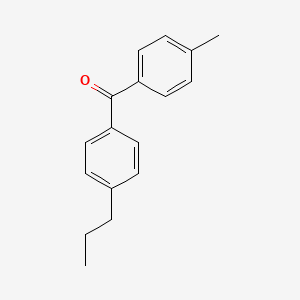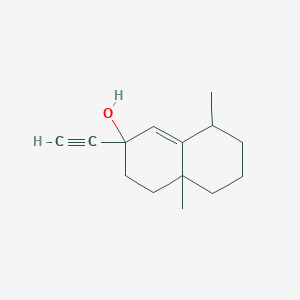
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a complex organic compound with the molecular formula C15H24O. It belongs to the class of naphthalenemethanol derivatives and is characterized by its unique structure, which includes an ethynyl group and multiple methyl groups attached to an octahydronaphthalene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a naphthalene derivative followed by hydrogenation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong bases like sodium hydride (NaH) for deprotonation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: A structurally related compound with similar chemical properties.
γ-Eudesmol: Another naphthalenemethanol derivative with different functional groups.
Rosifoliol: A stereoisomer with distinct biological activities.
Uniqueness
2-Ethynyl-4a,8-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The presence of multiple methyl groups also contributes to its unique chemical and physical properties.
Propiedades
Número CAS |
66362-94-5 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-ethynyl-4a,8-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-4-14(15)9-8-13(3)7-5-6-11(2)12(13)10-14/h1,10-11,15H,5-9H2,2-3H3 |
Clave InChI |
HVMJYQQXGGDCCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1=CC(CC2)(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



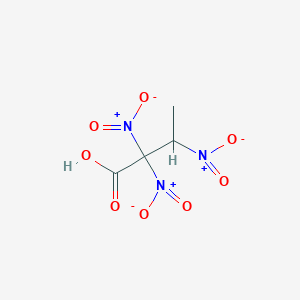
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
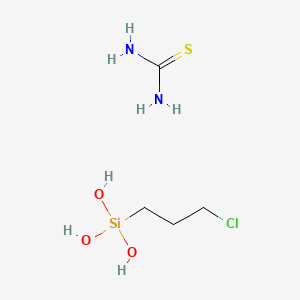
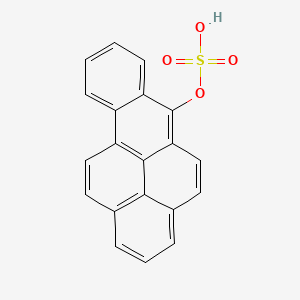
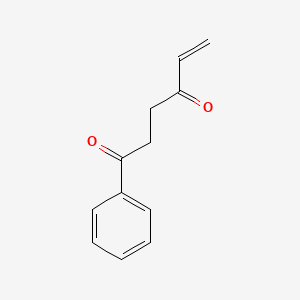
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
